7-(6-Methoxynaphthalen-2-yl)heptan-3-ol
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Overview
Description
7-(6-Methoxynaphthalen-2-yl)heptan-3-ol is an organic compound with the molecular formula C18H24O2 and a molecular weight of 272.388 g/mol This compound features a naphthalene ring substituted with a methoxy group at the 6-position and a heptanol chain at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Methoxynaphthalen-2-yl)heptan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxynaphthalene and heptanal.
Grignard Reaction: A Grignard reagent is prepared from heptanal and magnesium in anhydrous ether. This reagent is then reacted with 6-methoxynaphthalene to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(6-Methoxynaphthalen-2-yl)heptan-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 7-(6-Methoxynaphthalen-2-yl)heptan-3-one and 7-(6-Methoxynaphthalen-2-yl)heptanoic acid.
Reduction: The major product is 7-(6-Methoxynaphthalen-2-yl)heptane.
Substitution: The major products depend on the nucleophile used but can include derivatives with different functional groups at the 6-position.
Scientific Research Applications
7-(6-Methoxynaphthalen-2-yl)heptan-3-ol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(6-Methoxynaphthalen-2-yl)heptan-3-ol involves its interaction with specific molecular targets and pathways. The methoxy group and the heptanol chain play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-(6-Hydroxynaphthalen-2-yl)heptan-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
7-(6-Methoxynaphthalen-2-yl)heptanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol group.
Uniqueness
7-(6-Methoxynaphthalen-2-yl)heptan-3-ol is unique due to its specific substitution pattern and the presence of both a methoxy group and a heptanol chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
7-(6-methoxynaphthalen-2-yl)heptan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-3-17(19)7-5-4-6-14-8-9-16-13-18(20-2)11-10-15(16)12-14/h8-13,17,19H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVMBIQEUREBJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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